Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl is a specialized compound used in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound incorporates a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the serine amino acids, which facilitates the selective coupling of amino acids during synthesis. The inclusion of pseudoproline and methylproline residues helps to mitigate aggregation issues that often arise during peptide synthesis, enhancing the yield and purity of the final product.
Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl is classified as a pseudoproline dipeptide. Pseudoproline derivatives are known for their ability to improve the solubility and stability of peptides, making them valuable in synthetic organic chemistry and biochemistry.
The synthesis of Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl typically employs standard Fmoc-SPPS techniques. This involves the following steps:
The coupling reactions typically involve stoichiometric amounts of amino acids (2.5 equivalents) and coupling agents to ensure high efficiency. The reaction progress is monitored via analytical HPLC to confirm successful synthesis before purification .
The primary chemical reactions involving Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl include:
The use of pseudoproline in the structure helps to prevent aggregation during synthesis, which can lead to incomplete reactions or lower yields. This feature is particularly beneficial when synthesizing longer peptides .
The mechanism by which Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl functions involves:
This mechanism enhances the efficiency of peptide synthesis by minimizing side reactions and promoting cleaner reactions .
Fmoc-Ser(Tert-butyl)-Ser(Pseudoproline, Methylproline)-Hydroxyl has several scientific uses:
This compound exemplifies advancements in peptide chemistry, providing researchers with tools to overcome common challenges associated with peptide synthesis while expanding the potential applications in pharmaceuticals and biotechnology .
The conceptual foundation for pseudoproline dipeptides emerged from Manfred Mutter's pioneering work in the early 1990s, addressing pervasive challenges in solid-phase peptide synthesis (SPPS). Initial research focused on serine-derived oxazolidines as reversible "kink inducers" to disrupt peptide chain aggregation [2] [9]. By 1996, Wöhr and Mutter formalized pseudoprolines (ψPro) as a distinct class of dipeptides formed through condensation reactions between serine/threonine residues and carbonyl compounds (e.g., acetone), generating 2,2-dimethyloxazolidine systems [2] [7]. This innovation addressed the critical limitation of early SPPS: the rapid decline in solvation and coupling efficiency beyond 20 residues due to β-sheet formation.
The transition from theoretical construct to practical tool occurred with the development of preformed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). Researchers discovered that direct coupling to pseudoproline monomers yielded poor acylation rates due to steric hindrance and reduced nucleophilicity [4]. Consequently, pre-assembled dipeptides like Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH (CAS 1000164-43-1) became commercially available by the early 2000s, enabling standardized integration into Fmoc-SPPS protocols [6] [10]. Major suppliers like Merck Millipore and AAPPTec now offer >50 variants, reflecting their establishment as essential tools for "difficult sequence" synthesis [10].
Table 1: Evolution of Pseudoproline Dipeptide Technology
Timeframe | Development Milestone | Impact on SPPS |
---|---|---|
1992–1995 | Ser/Thr-derived oxazolidines conceptualized | Initial β-sheet disruption demonstrated in model peptides |
1996–2000 | Pseudoproline dipeptides formally characterized | Commercial preformed dipeptides introduced |
2001–2010 | Cysteine thiazolidines developed | Expanded applicability to Cys-rich sequences |
2010–Present | Automated synthesis integration | Routine use in long peptides (>50 residues) established |
Pseudoproline dipeptides function as molecular hinges by enforcing a cis-amide bond configuration at the preceding peptide bond. This contrasts with standard amino acids that predominantly adopt the trans conformation (>99.9%) [9]. The oxazolidine ring in Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH imposes a rigid 60° backbone bend, sterically preventing parallel chain alignment and subsequent β-sheet formation [4] [7]. This conformational distortion is analogous to proline's native behavior but operates through a chemically reversible mechanism.
Aggregation mitigation operates via three synergistic mechanisms:
Table 2: Conformational and Solubility Properties of Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH
Property | Value/Behavior | Aggregation Impact |
---|---|---|
Amide bond conformation | >85% cis isomer | Disrupts β-sheet hydrogen bonding |
Backbone bend angle | 55–65° | Prevents parallel chain alignment |
Solubility in SPPS solvents | >200 mM in DMF | Enhances resin solvation & reagent diffusion |
Hydrophobicity index | LogP ≈ 3.2 (vs. 1.8 for Ser-Ser dipeptide) | Reduces interchain hydrophobic interactions |
The efficacy of this approach is evidenced in syntheses of human amylin (1-37), where insertion of a single ψPro dipeptide increased crude yield from <5% to >70% by preventing β-sheet fibrillization [4] [7].
Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH (MW 510.6 g/mol, CAS 1000164-43-1) exemplifies optimized ψPro design for challenging syntheses. The tert-butyl ether protects serine's side chain during SPPS, while the 2,2-dimethyloxazolidine ring provides balanced stability and acid lability (cleaved by 95% TFA in <2 hr) [6] [10]. Its strategic application follows empirically derived guidelines:
In the landmark synthesis of RANTES(24-91) – a 68-mer chemokine with high β-sheet propensity – Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH enabled successful assembly when combined with ChemMatrix® resin. Without ψPro dipeptides, synthesis halted at residue 38 due to catastrophic aggregation; with optimized placement (every 5–6 residues), purity reached >75% crude yield [2] [4]. Similarly, in glycopeptide synthesis (e.g., erythropoietin domains), this derivative suppresses aspartimide formation by preventing backbone organization into aspartic acid-reactive conformations [1] [5].
Despite advantages, limitations require consideration:
Table 3: Representative Applications of Fmoc-Ser(tBu)-Ser(ψMe,Mepro)-OH
Peptide Target | Sequence Challenge | ψPro Implementation | Outcome |
---|---|---|---|
RANTES(24-91) | 68 residues, high β-sheet propensity | 4 insertions at positions 28, 34, 45, 56 | 68% crude yield, 92% purity after HPLC |
hAmylin(1-37) | Aggregating amyloidogenic core (residues 20–29) | Single insertion at Ser19-Ser20 | 10-fold yield increase vs. standard SPPS |
EPO glycopeptide domain | Repetitive Asp-Ser motifs | Ser(ψPro) substitution at all Ser-Asp dyads | Suppressed aspartimide to <1% |
Caveolin-1 fragment | Membrane-spanning hydrophobic domain | 3 insertions before Leu/Val clusters | Enabled synthesis of 54-mer (previously failed) |
The compound remains indispensable for pharmaceutical peptide production, with recent advances focusing on microwave-assisted coupling (30% faster acylation) and automated synthesizer compatibility [4] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3